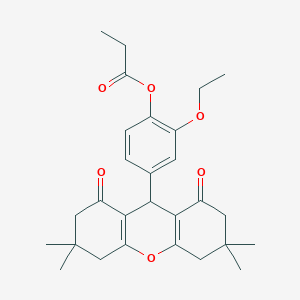
2-(3,4-dimethoxyphenyl)-7,8-dimethyl-4-quinolinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethoxyphenyl)-7,8-dimethyl-4-quinolinecarboxylic acid, also known as DMQX, is a chemical compound that has gained significant attention in the field of neuroscience research. DMQX is a potent antagonist of the ionotropic glutamate receptor, which is a type of receptor that plays a crucial role in the transmission of nerve signals in the brain.
作用機序
2-(3,4-dimethoxyphenyl)-7,8-dimethyl-4-quinolinecarboxylic acid acts as a competitive antagonist of the ionotropic glutamate receptor, specifically targeting the AMPA subtype of these receptors. By binding to the receptor and blocking its activation, this compound inhibits the transmission of nerve signals in the brain, leading to a range of physiological and biochemical effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of synaptic transmission, the suppression of long-term potentiation, and the reduction of excitotoxicity. In addition, this compound has been shown to have neuroprotective effects, particularly in the context of ischemia and other forms of brain injury.
実験室実験の利点と制限
One of the main advantages of using 2-(3,4-dimethoxyphenyl)-7,8-dimethyl-4-quinolinecarboxylic acid in lab experiments is its high potency and specificity for the AMPA subtype of ionotropic glutamate receptors. This makes it a valuable tool for investigating the role of these receptors in various physiological and pathological processes. However, one limitation of using this compound is that it can also affect other types of glutamate receptors, which can complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research involving 2-(3,4-dimethoxyphenyl)-7,8-dimethyl-4-quinolinecarboxylic acid. One area of interest is the development of more selective and potent AMPA receptor antagonists, which could provide more precise tools for investigating the role of these receptors in brain function. Another area of interest is the investigation of the potential therapeutic applications of this compound and related compounds for the treatment of neurological disorders, particularly those involving glutamate-mediated excitotoxicity. Finally, there is also potential for the development of new imaging techniques using this compound and related compounds to visualize AMPA receptor distribution and activity in the brain.
合成法
The synthesis of 2-(3,4-dimethoxyphenyl)-7,8-dimethyl-4-quinolinecarboxylic acid involves several steps, including the reaction of 2-bromo-3,4-dimethoxybenzaldehyde with methylamine, followed by the reaction of the resulting product with 2,3-dimethyl-1,4-naphthoquinone. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
科学的研究の応用
2-(3,4-dimethoxyphenyl)-7,8-dimethyl-4-quinolinecarboxylic acid has been widely used in neuroscience research as a tool to study the role of ionotropic glutamate receptors in brain function. Specifically, this compound has been used to investigate the role of these receptors in synaptic plasticity, learning, and memory. In addition, this compound has been used to study the mechanisms underlying various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-11-5-7-14-15(20(22)23)10-16(21-19(14)12(11)2)13-6-8-17(24-3)18(9-13)25-4/h5-10H,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUGUHNJRYQLAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-2-(3-phenylpropyl)morpholine](/img/structure/B5978065.png)
![N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B5978068.png)


![2-chloro-5-[4-(2-hydroxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5978105.png)
![5-{[3-(2,4-dichlorophenyl)-2-propen-1-ylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B5978119.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-2,5-dimethyl-N-(tetrahydro-2-furanylmethyl)-3-furamide](/img/structure/B5978123.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-3-methoxy-N-methylpropanamide](/img/structure/B5978142.png)
![1-ethyl-4-[2-(2-methoxyphenoxy)ethyl]-2,3-piperazinedione](/img/structure/B5978161.png)
![N'-(3-bromo-2-hydroxy-5-nitrobenzylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B5978163.png)

![N-[2-(1-benzyl-4-piperidinyl)ethyl]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B5978174.png)
![4-[(4-{2-[(3-methoxy-1-piperidinyl)carbonyl]-4-methylphenoxy}-1-piperidinyl)methyl]pyridine](/img/structure/B5978183.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(3,5-dimethylphenyl)-2-furamide](/img/structure/B5978185.png)